
2beta,7-Dihydroxy-1-methyl-8-methylene-4bbeta-gibb-4-ene-1alpha,10beta-dicarboxylicAcid
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Overview
Description
2beta,7-Dihydroxy-1-methyl-8-methylene-4bbeta-gibb-4-ene-1alpha,10beta-dicarboxylic acid is a complex organic compound with significant interest in various scientific fields
Chemical Reactions Analysis
2beta,7-Dihydroxy-1-methyl-8-methylene-4bbeta-gibb-4-ene-1alpha,10beta-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Plant Growth Regulation
Role in Plant Development
- This compound is a derivative of gibberellic acid and plays a crucial role in promoting seed germination , stem elongation , and flowering processes in plants. It enhances the growth and development of various crops by influencing physiological processes essential for plant vitality.
Stress Response Enhancement
- Research indicates that 2β,7-Dihydroxy-1-methyl-8-methylene-4bβ-gibb-4-ene-1α,10β-dicarboxylic Acid may help plants adapt to adverse environmental conditions , including drought and salinity. Its application can improve resilience against stress factors, making it valuable for sustainable agriculture.
Agricultural Applications
Use as a Biostimulant
Impact on Crop Yield
- Studies have shown that the application of this compound can lead to increased crop yields. It has been used effectively in various crops, including fruits and vegetables, where it promotes better growth characteristics and higher productivity.
Medicinal Properties
Exploration in Phytotherapy
- Beyond its agricultural uses, 2β,7-Dihydroxy-1-methyl-8-methylene-4bβ-gibb-4-ene-1α,10β-dicarboxylic Acid is being explored for its potential medicinal properties . Research is ongoing into its effects on human health, particularly in herbal medicine contexts where plant extracts containing this compound may offer therapeutic benefits.
Comparative Analysis with Related Compounds
To understand the uniqueness of 2β,7-Dihydroxy-1-methyl-8-methylene-4bβ-gibb-4-ene-1α,10β-dicarboxylic Acid, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Gibberellic Acid | Pentacyclic diterpenoid | Widely studied for its role in plant growth |
Gibbane Acid | Similar dicarboxylic acid structure | Less potent than gibberellic acid |
Gibberyl Acetate | Acetate derivative of gibberellic acid | Enhanced stability and efficacy in certain applications |
The distinct arrangement of hydroxyl groups and the presence of the methylene bridge in 2β,7-Dihydroxy-1-methyl-8-methylene-4bβ-gibb-4-ene-1α,10β-dicarboxylic Acid may confer unique biological activities that differentiate it from its analogs.
Mechanism of Action
The mechanism of action of 2beta,7-Dihydroxy-1-methyl-8-methylene-4bbeta-gibb-4-ene-1alpha,10beta-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not fully understood, but it is believed to modulate various cellular processes through its interaction with specific proteins and enzymes.
Comparison with Similar Compounds
2beta,7-Dihydroxy-1-methyl-8-methylene-4bbeta-gibb-4-ene-1alpha,10beta-dicarboxylic acid is unique due to its specific structure and properties. Similar compounds include:
- 4a-formyl-7alpha-hydroxy-1-methyl-8-methylidene-4aalpha,4bbeta-gibbane-1alpha,10beta-dicarboxylic acid
- (1alpha,2beta,4bbeta,10beta)-2,7-dihydroxy-1-methyl-8-methylidene-3-oxogibb-4-ene-1,10-dicarboxylic acid
These compounds share similar structural features but differ in their specific functional groups and properties.
Biological Activity
2β,7-Dihydroxy-1-methyl-8-methylene-4bβ-gibb-4-ene-1α,10β-dicarboxylic acid is a complex organic compound with significant biological activity, particularly in its role as a plant growth regulator. This compound is part of the gibberellin family, which are known for their influence on plant growth and development.
- Molecular Formula : C19H24O6
- Molecular Weight : 348.39 g/mol
- CAS Number : 19123-84-3
This compound exhibits a tetracyclic structure typical of gibberellins, which contributes to its bioactivity.
Plant Growth Regulation
2β,7-Dihydroxy-1-methyl-8-methylene-4bβ-gibb-4-ene-1α,10β-dicarboxylic acid functions primarily as a plant growth regulator. Its biological activity includes:
- Promotion of Seed Germination : Gibberellins are known to break dormancy in seeds and promote germination by stimulating enzyme production that mobilizes stored food reserves.
- Stem Elongation : This compound influences cell elongation and division, leading to increased stem length and overall plant height.
The cytotoxic effects observed in cancer cells can be attributed to several mechanisms:
- Induction of Apoptosis : Morphological changes in treated cells suggest that the compound may trigger apoptotic pathways.
- Inhibition of Cell Cycle Progression : Natural bioactive compounds often interfere with cellular functions such as the cell cycle, leading to reduced proliferation of cancer cells.
- Anti-inflammatory Properties : Some gibberellins have been shown to modulate inflammatory responses, which could play a role in their anticancer effects.
Case Study: Gibberellin A8 Catabolite
A study on gibberellin A8 catabolite (related to the compound ) revealed its role as a metabolite with potential applications in agriculture and pharmacology . The findings indicated that such compounds could enhance crop yields while also possessing bioactive properties relevant to human health.
Research Insights
Research has demonstrated that derivatives of gibberellins can significantly affect plant physiology. For instance:
- Increased Fruit Size and Yield : Application of gibberellins has been linked to enhanced fruit development in various crops.
- Stress Resistance : Certain gibberellins improve plant resilience against abiotic stresses such as drought and salinity.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying 2β,7-Dihydroxy-1-methyl-8-methylene-4bβ-gibb-4-ene-1α,10β-dicarboxylic Acid in laboratory settings?
- Methodological Answer : Synthesis typically involves diterpene backbone modifications via regioselective hydroxylation and methylation. Purification leverages membrane separation technologies (e.g., ultrafiltration) or chromatographic techniques (HPLC with reverse-phase columns) to isolate the compound from complex mixtures. Reaction conditions (pH, temperature) must be optimized using statistical experimental design (e.g., factorial designs) to minimize byproducts .
Q. How can researchers safely handle this compound given its potential hazards?
- Methodological Answer : Refer to GHS Classification guidelines (Category 4 acute toxicity via oral, dermal, and inhalation routes). Use fume hoods, nitrile gloves, and sealed reaction systems. First-aid protocols include immediate decontamination (soap/water for skin; eye irrigation for 15+ minutes) and medical consultation for persistent symptoms .
Q. What analytical techniques are most effective for structural elucidation of this compound?
- Methodological Answer : Combine 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry at positions 1α, 4bβ, and 10β. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₂₀H₂₈O₈), while X-ray crystallography resolves lactone ring conformations. Cross-validate with computational IR/Raman spectra .
Advanced Research Questions
Q. How can computational modeling enhance the prediction of this compound’s reactivity in novel chemical reactions?
- Methodological Answer : Use quantum chemical calculations (DFT, MP2) to map reaction pathways, focusing on the conjugated diene (4-ene) and carboxylic acid moieties. Transition state analysis identifies energy barriers, while machine learning (e.g., neural networks) optimizes solvent selection and catalytic conditions. Experimental validation via kinetic studies ensures computational accuracy .
Q. What strategies address contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analysis of dose-response curves, accounting for variables like cell line viability assays (MTT vs. resazurin) and solvent polarity effects. Use multivariate regression to isolate confounding factors (e.g., impurity profiles from incomplete lactonization) .
Q. How can reactor design improve scalability for synthesizing derivatives of this compound?
- Methodological Answer : Implement continuous-flow reactors with immobilized catalysts (e.g., Pd/C or enzyme-based systems) to enhance stereocontrol. Use process simulation software (Aspen Plus) to model heat transfer and residence time distribution, critical for maintaining lactone stability at high temperatures .
Q. What in vitro/in vivo models are suitable for studying its metabolic pathways?
- Methodological Answer : Employ hepatocyte cell lines (HepG2) for Phase I metabolism studies (hydroxylation, demethylation) and LC-MS/MS to detect metabolites. For in vivo models, use isotope-labeled analogs (¹⁴C at C-1) in rodent studies to track renal excretion and tissue distribution .
Q. How do steric and electronic effects influence its interaction with plant hormone receptors (e.g., gibberellin receptors)?
Properties
IUPAC Name |
5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-9-7-18-8-19(9,25)6-5-11(18)10-3-4-12(20)17(2,16(23)24)13(10)14(18)15(21)22/h3,11-14,20,25H,1,4-8H2,2H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSZMLLNTSJMBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC=C2C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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